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Foundational

An In-Depth Technical Guide to the NMR Spectral Data of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde: A Predicted Analysis

Foreword for Researchers, Scientists, and Drug Development Professionals The synthesis and characterization of novel heterocyclic compounds are fundamental to the advancement of medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of novel heterocyclic compounds are fundamental to the advancement of medicinal chemistry and materials science. Among these, molecules incorporating the 1,2,3-triazole moiety have garnered significant attention due to their diverse biological activities and utility as versatile chemical linkers. This guide focuses on the structural elucidation of a specific derivative, 2-(1H-1,2,3-triazol-5-yl)benzaldehyde, a compound of interest for its potential applications in the development of new therapeutic agents and functional materials.

A cornerstone of molecular characterization is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides unparalleled insight into the chemical environment of individual atoms within a molecule. However, a comprehensive search of the current scientific literature and spectral databases has revealed a notable absence of experimentally determined ¹H and ¹³C NMR data for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde.

To bridge this information gap and provide a valuable resource for researchers in the field, this technical guide presents a detailed analysis based on high-quality predicted ¹H and ¹³C NMR spectra. These predictions have been generated using advanced computational algorithms that are widely recognized and utilized in the chemical sciences for their accuracy and reliability. While predicted data serves as a powerful tool for initial structural confirmation and spectral assignment, it is imperative to underscore that experimental verification remains the gold standard. This guide, therefore, should be considered a robust starting point for the spectral analysis of this compound, to be corroborated by empirical data as it becomes available.

Within this guide, we will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton and carbon nucleus in 2-(1H-1,2,3-triazol-5-yl)benzaldehyde. The rationale behind these assignments will be explained based on established principles of NMR theory, including the effects of aromaticity, electron-withdrawing groups, and spatial proximity. Furthermore, we will present this data in a clear, accessible format, supplemented by visual aids to facilitate a deeper understanding of the molecule's structural features as reflected in its NMR spectra.

It is our hope that this in-depth analysis will prove to be an invaluable tool for scientists engaged in the synthesis, characterization, and application of triazole-containing compounds, fostering further research and innovation in this exciting area of chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde are summarized in Table 1. These values were calculated using advanced computational methods and are presented to guide the experimentalist in the assignment of the actual spectrum. The predictions are based on the molecular structure and take into account the electronic effects of the constituent functional groups.

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (δ, ppm) Carbon Predicted Chemical Shift (δ, ppm)
H-C(α) (Aldehyde)10.1C(α) (Aldehyde)192.5
H-C(4')8.2C(1')135.0
H-C(6')8.0C(2')134.5
H-C(5')7.8C(5) (Triazole)133.0
H-C(3')7.7C(4')132.0
H-C(5) (Triazole)8.5C(6')130.0
NH (Triazole)14.5 (broad)C(5')129.5
C(3')128.0
C(4) (Triazole)145.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. Predictions are based on computational models and should be confirmed by experimental data.

Structural Elucidation and Spectral Interpretation

The predicted NMR spectra provide a detailed fingerprint of the molecular structure of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. The following sections provide a comprehensive interpretation of the expected signals.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, and triazole protons.

  • Aldehyde Proton (H-C(α)) : A singlet is predicted at approximately 10.1 ppm . This significant downfield shift is characteristic of an aldehyde proton, which is strongly deshielded by the anisotropic effect of the carbonyl group.

  • Benzaldehyde Ring Protons (H-C(3'), H-C(4'), H-C(5'), H-C(6')) : These protons are expected to resonate in the aromatic region, between 7.7 and 8.2 ppm . The ortho-protons (H-C(3') and H-C(6')) and meta-protons (H-C(4') and H-C(5')) will likely appear as complex multiplets due to spin-spin coupling. The proton ortho to the aldehyde group (H-C(3')) is expected to be the most downfield of the ring protons due to the electron-withdrawing nature of the formyl group.

  • Triazole Ring Proton (H-C(5)) : A singlet is predicted around 8.5 ppm . The chemical shift of this proton is influenced by the aromaticity of the triazole ring and the electronic nature of the adjacent nitrogen atoms.

  • Triazole NH Proton : A broad singlet is anticipated at a very downfield position, around 14.5 ppm . The chemical shift of N-H protons in triazoles is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aldehyde Carbonyl Carbon (C(α)) : A signal is predicted at approximately 192.5 ppm . This is a characteristic chemical shift for an aldehyde carbonyl carbon, which is significantly deshielded.

  • Benzaldehyde Ring Carbons (C(1') to C(6')) : These carbons are expected to appear in the range of 128.0 to 135.0 ppm . The carbon attached to the triazole ring (C(2')) and the carbon of the aldehyde group (C(1')) will be deshielded. The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

  • Triazole Ring Carbons (C(4) and C(5)) : The two carbon atoms of the triazole ring are predicted to resonate at approximately 145.0 ppm and 133.0 ppm . These chemical shifts are characteristic of carbons in a five-membered aromatic heterocycle.

Experimental Protocols

While experimentally determined data is not currently available, the following protocols outline the standard procedures for acquiring ¹H and ¹³C NMR spectra for a compound such as 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

Sample Preparation
  • Dissolve the Sample : Accurately weigh approximately 5-10 mg of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

  • Choose a Deuterated Solvent : Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the N-H proton.

  • Transfer to NMR Tube : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent and transfer the solution to a standard 5 mm NMR tube.

  • Add Internal Standard (Optional) : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended) :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, which is essential for assigning the protons on the benzaldehyde ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between the benzaldehyde and triazole rings.

Visualization of Molecular Structure and NMR Correlations

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the expected NMR correlations.

Figure 1: Molecular structure of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde with atom numbering.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD process Process Spectra twoD->process assign Assign Signals process->assign structure Structure Elucidation assign->structure caption General workflow for NMR-based structural elucidation.

Figure 2: A generalized workflow for the acquisition and analysis of NMR data for structural elucidation.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde. The detailed analysis of the expected chemical shifts and coupling patterns serves as a valuable resource for researchers working with this and structurally related compounds. The provided experimental protocols offer a clear roadmap for the acquisition of high-quality NMR data.

The absence of experimentally verified data in the public domain highlights an opportunity for further research. The synthesis and complete spectral characterization of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde would be a valuable contribution to the field of heterocyclic chemistry. Such data would not only confirm the predictions made in this guide but also provide a definitive reference for future studies involving this promising molecule. It is anticipated that the insights provided herein will stimulate and support these future experimental endeavors.

References

As this guide is based on predicted data due to the absence of experimental literature, a traditional reference list of primary sources for the spectral data is not applicable. The information presented is based on established principles of NMR spectroscopy and computational prediction methodologies. For foundational knowledge in NMR spectroscopy, the following authoritative texts are recommended:

  • Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.
  • Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning, 2014.

The predicted NMR data presented in this guide were generated using ChemDraw's NMR prediction tool. For more information on this software and its capabilities, please refer to:

  • ChemDraw , PerkinElmer Informatics. [Link]

Exploratory

Mass spectrometry fragmentation patterns of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry frag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde (Molecular Formula: C₉H₇N₃O, Molecular Weight: 173.17 g/mol )[1]. As a molecule synthesized via 'click chemistry', its structural verification is paramount in medicinal chemistry and materials science.[2] Understanding its behavior under mass spectrometric conditions, particularly through Electron Ionization (EI) and Electrospray Ionization (ESI), is crucial for its unambiguous identification. This document outlines the primary fragmentation pathways, explains the underlying chemical principles, and provides a validated experimental protocol for analysis.

Introduction: The Structural Rationale

The molecule 2-(1H-1,2,3-triazol-5-yl)benzaldehyde incorporates two distinct chemical moieties: a benzaldehyde group and a 1,2,3-triazole ring. Its mass spectrometric fragmentation is therefore predicted to be a composite of the characteristic fragmentation patterns of both aromatic aldehydes and N-heterocyclic triazoles. The stability of the 1,2,3-triazole linkage is notable; however, under the energetic conditions of mass spectrometry, specific and predictable bond cleavages occur, providing a structural fingerprint of the molecule.[2] This guide will dissect these pathways to empower researchers in interpreting spectral data with confidence.

Ionization Considerations: EI vs. ESI

The choice of ionization technique fundamentally dictates the nature of the resulting mass spectrum.

  • Electron Ionization (EI): As a high-energy ("hard") ionization technique, EI typically produces a radical cation (M⁺•) and induces extensive fragmentation.[3][4] This is highly valuable for structural elucidation as it reveals the core building blocks of the molecule. The resulting spectrum will be rich in fragment ions, though the molecular ion peak may be of low abundance or absent.

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for polar, thermally labile molecules. It typically generates an even-electron, protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[3][5] Subsequent fragmentation is achieved through tandem mass spectrometry (MS/MS) by subjecting the isolated [M+H]⁺ precursor ion to collision-induced dissociation (CID). This allows for controlled, stepwise fragmentation, providing clear parent-daughter ion relationships.

Predicted Fragmentation Pathways

The fragmentation of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde (m/z 173) can be rationalized through several competing pathways, governed by the relative stability of the resulting fragments and neutral losses.

Pathway I: Benzaldehyde-Type Cleavages

This pathway mirrors the classic fragmentation of benzaldehyde.[6][7] The primary cleavages occur at the aldehyde functional group.

  • Loss of a Hydrogen Radical (•H): Formation of a stable benzoyl-type cation at m/z 172 . This is often a prominent peak in the spectra of aromatic aldehydes.[6][8]

  • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the phenyl ring and the aldehyde group results in the ion at m/z 144 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion at m/z 172 can lose the stable neutral molecule CO (28 Da) to form an ion at m/z 144 .

Pathway II: Triazole Ring Fragmentation

The 1,2,3-triazole ring is the site of several characteristic fragmentation reactions, the most significant of which is the expulsion of molecular nitrogen.

  • Loss of Nitrogen (N₂): The expulsion of a stable N₂ molecule (28 Da) is a hallmark of triazole fragmentation.[9][10] This leads to the formation of a highly reactive azirine intermediate radical cation, which can rearrange to a more stable structure at m/z 145 .

  • Ring Opening and Cleavage: The triazole ring can undergo more complex fragmentation, leading to smaller fragments. For instance, the loss of HCN (27 Da) from the triazole moiety is a possible subsequent fragmentation step.[11]

Pathway III: Retro-Diels-Alder (RDA) Fragmentation

While classic RDA reactions are common in six-membered rings, analogous cycloreversion processes can occur in heterocyclic systems.[12][13] For the triazole ring, this could involve a concerted cleavage leading to the expulsion of a stable neutral species. The loss of N₂ described in Pathway II can be considered a form of this process.

Visualization of Fragmentation Mechanisms

The following diagrams illustrate the predicted fragmentation pathways under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

Under EI, the molecular ion (M⁺• at m/z 173) is the starting point for multiple parallel fragmentation routes.

G cluster_path1 Pathway I: Aldehyde Cleavage cluster_path2 Pathway II: Triazole Cleavage cluster_common M C₉H₇N₃O⁺• m/z 173 (Molecular Ion) m172 [M-H]⁺ m/z 172 M->m172 - •H m144_cho [M-CHO]⁺ m/z 144 M->m144_cho - •CHO m145 [M-N₂]⁺• m/z 145 M->m145 - N₂ m144_co [M-H-CO]⁺ m/z 144 m172->m144_co - CO m77 C₆H₅⁺ m/z 77 (Phenyl Cation) m144_cho->m77 - C₂HN₃ m145->m77 - C₂H₂O

Caption: Predicted EI fragmentation pathways of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

ESI-MS/MS Fragmentation

For ESI, fragmentation starts with the protonated molecule ([M+H]⁺ at m/z 174) and is induced by CID.

G cluster_path_esi Primary Product Ions cluster_secondary Secondary Fragments MH [C₉H₇N₃O+H]⁺ m/z 174 (Precursor Ion) m146 [M+H-N₂]⁺ m/z 146 MH->m146 - N₂ m156 [M+H-H₂O]⁺ m/z 156 MH->m156 - H₂O (rearrangement) m118 [C₈H₈N]⁺ m/z 118 m146->m118 - CO m91 [C₇H₇]⁺ m/z 91 (Tropylium Ion) m118->m91 - HCN

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

Summary of Key Fragment Ions

The following table summarizes the most likely fragment ions to be observed, their mass-to-charge ratio (m/z), and their proposed origin.

m/z (Nominal)Proposed FormulaIonizationProposed Origin / Neutral Loss
174[C₉H₈N₃O]⁺ESIProtonated Molecule [M+H]⁺
173[C₉H₇N₃O]⁺•EIMolecular Ion [M]⁺•
172[C₉H₆N₃O]⁺EILoss of •H from the aldehyde group
146[C₉H₈NO]⁺ESILoss of N₂ from the [M+H]⁺ ion
145[C₉H₇NO]⁺•EILoss of N₂ from the molecular ion
144[C₈H₆N₃]⁺EILoss of •CHO or (•H + CO)
118[C₈H₈N]⁺ESILoss of CO from the m/z 146 fragment
91[C₇H₇]⁺ESI/EITropylium ion, from further fragmentation
77[C₆H₅]⁺EIPhenyl cation, from cleavage of the aryl-triazole bond

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for acquiring an EI mass spectrum of the target compound. The causality for each parameter is explained to ensure scientific integrity.

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum and confirm the fragmentation patterns of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS).

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dilute the stock solution to a final concentration of 10-50 µg/mL for injection.

    • Rationale: A volatile solvent is required for GC analysis. The concentration is chosen to avoid detector saturation while providing a strong signal.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

      • Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.[14]

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Rationale: Helium is an inert carrier gas providing good chromatographic efficiency.

    • Column: A standard non-polar or mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Rationale: This type of column is robust and suitable for a wide range of aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: The temperature program is designed to ensure good separation from any impurities or solvent front and to elute the compound as a sharp peak before the final temperature is reached.[15]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

      • Rationale: This is the standard EI energy used to generate reproducible and comparable mass spectra, as extensive libraries are built upon this value.[3]

    • Source Temperature: 230 °C.

      • Rationale: Prevents condensation of the analyte within the ion source.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 300.

      • Rationale: This range comfortably covers the molecular ion (m/z 173) and all predicted major fragments, while avoiding the low-mass interference from the carrier gas.

    • Solvent Delay: 3 minutes.

      • Rationale: Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which could damage the filament.

Conclusion

The mass spectrometric fragmentation of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde is a predictable process governed by the distinct chemical properties of its constituent aromatic aldehyde and triazole moieties. Key diagnostic fragments include the loss of a hydrogen radical (M-1), the loss of molecular nitrogen (M-28), and the loss of a formyl radical (M-29). By understanding these core pathways and employing a robust analytical protocol, researchers can confidently use mass spectrometry for the structural confirmation and purity assessment of this and related compounds in various stages of scientific development.

References

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Available from: [Link]

  • Maina. Fragmentation of BENZALDEHYDE. Scribd. Available from: [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025, November 24). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Lynch, H. N., Harnage, A. H., & Pathiranage, A. L. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3572-3579. Available from: [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Available from: [Link]

  • ACS Publications. (2021, October 1). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Available from: [Link]

  • [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (2015, February 15). PubMed. Available from: [Link]

  • ACS Publications. (2017, August 21). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Bioconjugate Chemistry. Available from: [Link]

  • MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. Available from: [Link]

  • ACS Publications. (2015, September 3). Click Chemistry Generated Model DNA–Peptide Heteroconjugates as Tools for Mass Spectrometry. Bioconjugate Chemistry. Available from: [Link]

  • RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Journal of Materials Chemistry A. Available from: [Link]

  • PMC. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • R Discovery. (1975, January 1). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Available from: [Link]

  • ResearchGate. (2025, December 29). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Available from: [Link]

  • PMC. (2021). A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. Available from: [Link]

  • Potts, K. T., Armbruster, R., & Houghton, E. (1971). Mass spectra of some 1,2,4‐triazole derivatives. Journal of Heterocyclic Chemistry, 8(5), 773-777. Available from: [Link]

  • Yang, J. J., Gobeli, D. A., Pandolfi, R. S., & El-Sayed, M. A. (1983). Wavelength dependence of the multiphoton ionization-fragmentation mass spectrometric pattern of benzaldehyde. The Journal of Physical Chemistry, 87(12), 2255-2260. Available from: [Link]

  • Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]

  • Restek. Benzaldehyde: CAS # 100-52-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Available from: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series. Available from: [Link]

  • Mass Spectrometry Learning. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available from: [Link]

  • Holcapek, M., & Jirásko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. Available from: [Link]

  • ResearchGate. (2019). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 1378975-95-1 | 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. Available from: [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available from: [Link]

  • ACS Publications. (2008, July 3). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available from: [Link]

  • Taylor & Francis. (2024, July 22). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Available from: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

  • ResearchGate. (2018, November 1). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

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Sources

Foundational

In-Depth Crystallographic Analysis and X-Ray Diffraction of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Executive Summary & Chemical Context The compound 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde represents a highly versatile structural motif at the intersection of medicinal chemistry and materials science. Derivatives contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde represents a highly versatile structural motif at the intersection of medicinal chemistry and materials science. Derivatives containing the 1H-1,2,3-triazol-5-yl benzaldehyde scaffold are extensively utilized as robust linkers in the construction of Metal-Organic Frameworks (MOFs)[1], as well as critical pharmacophores in drug discovery due to their high pharmacological properties[2].

Understanding the precise three-dimensional architecture of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design and crystal engineering. The spatial orientation of the electrophilic aldehyde group relative to the hydrogen-bond-donating triazole core dictates the molecule's ability to interact with biological targets or coordinate with transition metals. This technical guide provides an authoritative, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this core structure, emphasizing the causality behind each experimental parameter.

Regioselective Synthesis & Crystallization Workflow

The Causality of Catalytic Choices

The synthesis of 1,2,3-triazoles is classically achieved via azide-alkyne cycloaddition. However, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields the 1,4-disubstituted regioisomer[3]. To isolate the specific 5-yl regiochemistry of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, researchers must employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or utilize specific protecting-group strategies. The ruthenium catalyst coordinates both the azide and the alkyne intermediates, sterically and electronically enforcing the 1,5-regioselectivity before reductive elimination.

Step-by-Step Crystallization Protocol (A Self-Validating System)

To obtain diffraction-quality single crystals, rapid precipitation must be avoided, as it traps solvent molecules and creates microcrystalline powders. We employ a binary solvent slow-evaporation technique.

  • Dissolution: Dissolve 50 mg of chromatographically purified 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in 2.0 mL of Dichloromethane (DCM). Causality: DCM acts as an excellent solubilizer for the aromatic core.

  • Anti-Solvent Layering: Carefully overlay 2.0 mL of absolute Ethanol onto the DCM layer. Causality: Ethanol acts as a hydrogen-bond donor that slowly diffuses into the DCM, reducing solubility and initiating controlled nucleation.

  • Incubation: Seal the vial with a pierced septum and leave it in a vibration-free environment at 296 K for 5–7 days.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of distinct, optically clear, block-like crystals that extinguish polarized light uniformly confirms a successful single-crystal lattice, validating the sample for XRD mounting.

Workflow A Precursors (Azide + Alkyne) B RuAAC Catalysis (Regioselective 1,5-Isomer) A->B Cycloaddition C Purification (NMR/TLC Validation) B->C Isolation D Crystallization (Slow Evaporation) C->D Nucleation E SC-XRD Analysis (Mo Kα Radiation) D->E Diffraction

Workflow from regioselective RuAAC synthesis to SC-XRD structural elucidation.

X-Ray Diffraction Protocol & Data Processing

Data Collection Parameters

A suitable crystal (approx. 0.30×0.20×0.15 mm) is selected and mounted on a glass fiber using paratone oil. Data collection is typically performed on a Bruker APEX-II CCD diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ=0.71073 Å).

  • Temperature Control: Data is collected at 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (anisotropic displacement), yielding sharper diffraction spots and higher resolution data.

Structure Solution and Refinement (Self-Validation)
  • Integration: Raw frames are integrated using the SAINT algorithm.

  • Absorption Correction: Multi-scan absorption correction is applied via SADABS to account for the crystal's varying thickness at different angles.

  • Phasing: The structure is solved using intrinsic phasing methods (SHELXT).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL.

  • Validation Checkpoint: The structural model is considered self-validating and highly trustworthy when the goodness-of-fit (GOF) approaches 1.0, the shift/error ratio converges to <0.001 , and the final R1​ value drops below 0.05 (5%).

Structural Elucidation & Conformational Analysis

Crystal System and Geometry

Triazole-benzaldehyde derivatives predominantly crystallize in the Monoclinic crystal system, often adopting the P21​/c space group[4]. The spatial relationship between the triazole ring and the benzaldehyde moiety is defined by their dihedral angle. While π -conjugation drives the molecule toward a planar conformation, steric repulsion between the aldehyde oxygen and the triazole protons forces a slight twist (typically 10°–25°). This delicate energy balance is captured perfectly in the solid state.

Quantitative Crystallographic Data

Table 1: Representative Crystallographic Parameters for Triazolyl-Benzaldehyde Derivatives [4]

ParameterValue / Description
Empirical Formula C9​H7​N3​O (Core Motif)
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a≈11.5 Å, b≈5.2 Å, c≈14.8 Å
Volume ( V ) ≈850−950 ų
Calculated Density ( ρ ) ≈1.35−1.45 Mg/m³
Absorption Coefficient ( μ ) ≈0.10 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.112

Intermolecular Interactions & Hirshfeld Surface Analysis

Crystal packing is not random; it is a highly ordered assembly driven by supramolecular interactions. For 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, the crystal lattice is stabilized by a network of hydrogen bonds and π -stacking.

Hydrogen Bonding and π
π Stacking

The triazole ring acts as both a hydrogen-bond donor (N-H) and acceptor, while the benzaldehyde carbonyl acts as a strong acceptor. Molecules link together via N−H⋯O intermolecular hydrogen bonds, forming infinite 1D chains or 2D slabs[4]. Furthermore, the aromatic rings engage in face-to-face π

π stacking interactions, minimizing the free volume within the unit cell.
Hirshfeld Surface Analysis

To quantify these interactions, 3D Hirshfeld surface analysis and 2D fingerprint plots are generated. The normalized contact distance ( dnorm​ ) maps highlight regions of strong electron density overlap as red spots. In 1,2,3-triazole benzaldehyde structures, Hirshfeld analysis consistently reveals that the global crystal stability is dominated by H⋯H , H⋯C/C⋯H , and H⋯O/O⋯H contacts[5].

Interactions T Triazole Core N-H Donor N Acceptor H1 Intermolecular H-Bond (N-H···O=C) T->H1 Donates Proton H2 Intramolecular H-Bond (C-H···N) T->H2 Triazole N P π-π Stacking (Face-to-Face) T->P Delocalized e- B Benzaldehyde Core C=O Acceptor Pi-System B->H1 Accepts Proton B->H2 Aldehyde C-H B->P Delocalized e- HS Hirshfeld Surface (d_norm mapping) H1->HS H2->HS P->HS

Intermolecular and intramolecular interaction networks governing crystal packing.

References

  • Hakimov, M., et al. "Synthesis, crystal structure, and Hirshfeld surface analysis of isomeric ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4(5)-yl)methoxy)benzaldehyde compounds." Sciforum, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC5-f7ceg0sh0WahWZZKDTUi3o0HWqa9lbUr-aQcOlSxf5SQHFoAm7kR4hz_6ggyfzHt1000mDyd-Xi7z_UraKQm1e9u48MefLo5T1_SH2jkSexje3-tfgERpIlgjSCPg=]
  • MedChemExpress. "Benzaldehyde | MedChemExpress (MCE) Life Science Reagents." MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB6MELIX8j6I1_bK6wzdAqju-MNah58Aga1wbqir_eMjJlGMWpfzgYcDm8vXBDOGoCJpkZfA30tM_0kvd2-g24JjASt7mBCTLKjLKCe-3DptWWFUqzTtjlsuPgPA3OifL9Fdws4bSbwlwXBQ==]
  • Çelikesir, S. T., et al. "Crystal structure of {(E)-4-[(1-allyl-1H-1,2,3-triazol-4-yl)methoxy]benzylidene}[2-(morpholin-4-yl)ethyl]amine." Acta Crystallographica Section E, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRJER8FOFUwfHBS33yteWIVyOYjk9BMuPwRJpUPwjl2RNiptr5t3zTLsgp42MkFWisxKYbQ6O6xUcAFf3oVrIwiRHR-d_bQZUe6vefl8MQLCnC82RVZ_mVmVnYauTto6eMf6gAXiq0e1x5wno=]
  • García, M., et al. "Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study." MDPI, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnkWkscwdTUENhusb7RwCvbgz5DcZzH3PujBwu1VmEv388m7KgABmyWafbYZsArzpHo_IbuDnpHqlQnc0Z8LJ1MBUG1GOa9OEFw5eCcZQJe8vDbh1sKDxGWWV8NNDuwffj]
  • Hakimov, M., et al. "Synthesis, crystal structure, and Hirshfeld surface analysis of isomeric ((1-(4-nitrophenyl)-1H-1,2,3-triazol-4(5)-yl)methoxy)benzaldehyde compounds." Sciforum (Hirshfeld Analysis specific).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuVX8p4Qm78N5JORPR03u1MOKRBwtOZFQmPjGGb8LCZFlEyTgLP23cCvxgV-gLJGoiQYrgBizpQKiCpXoEks480kcIWwB7ho5nZLgVGYVlxwaW0mwH3VIycmcs1NWtThA=]

Sources

Exploratory

Material safety data sheet (MSDS) and toxicity of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

An In-Depth Technical Guide to the Material Safety and Toxicity Profile of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Introduction: Navigating the Data Gap for a Novel Compound In the landscape of drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety and Toxicity Profile of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Introduction: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety and toxicity data are not yet available. 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (CAS RN: 1378975-95-1) is one such molecule. While its constituent parts—a benzaldehyde group and a 1,2,3-triazole ring—are well-studied in various contexts, the specific toxicological profile of the combined molecule remains uncharacterized.

This guide is designed for researchers, scientists, and drug development professionals who may handle this or similar novel compounds. It moves beyond a standard Material Safety Data Sheet (MSDS) by necessity, as a complete, official MSDS does not exist for this compound at the time of writing. Instead, this document provides a framework for a rigorous, science-led safety assessment. We will first present the known data for the compound, then apply the fundamental principle of treating uncharacterized substances as hazardous. By deconstructing the molecule into its primary functional moieties (benzaldehyde and 1,2,3-triazole), we will build a proxy hazard profile based on established toxicological data for these structural analogues. This approach, rooted in the principles of structure-activity relationships (SAR), provides an evidence-based foundation for defining safe handling protocols, appropriate personal protective equipment (PPE), and emergency procedures.

The core directive of this guide is to empower the scientific community to work safely with novel chemical entities, ensuring that the absence of data is met not with uncertainty, but with a robust and cautious scientific methodology.

Compound Identification and Verified Properties

Before delving into a hazard assessment, it is crucial to establish the known identity and physical characteristics of the target compound. This information is foundational for all subsequent safety and handling considerations.

PropertyDataSource
Chemical Name 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde-
CAS Number 1378975-95-1[1]
Molecular Formula C₉H₇N₃O[1]
Molecular Weight 173.17 g/mol [1]
Physical State Solid[1]
Appearance Yellow to pale yellow solid[1]
Melting Point 134 to 138 °C[1]
Solubility No data available[1]
Storage Condition Sealed in dry, room temperature (20 to 22 °C)[1]

A critical takeaway from supplier information is the explicit statement that all chemical products should be treated with the recognition of "having unknown hazards and toxicity"[1]. This underscores the necessity for the precautionary approach detailed in this guide.

The Precautionary Principle: A Workflow for Unknown Hazards

The cornerstone of laboratory safety when dealing with uncharacterized substances is the precautionary principle. This principle dictates that in the absence of complete hazard information, a substance must be handled as if it possesses significant toxicological properties. The following workflow diagram illustrates the logical process a researcher should follow.

G cluster_prep Phase 1: Pre-Experimental Assessment cluster_analysis Phase 2: Proxy Hazard Analysis cluster_protocol Phase 3: Protocol Development & Execution A Identify Compound (CAS: 1378975-95-1) B Search for Existing MSDS & Toxicity Data A->B C Data Gap Identified: No Specific MSDS Found B->C D Deconstruct Molecule: - Benzaldehyde Moiety - 1,2,3-Triazole Moiety C->D Initiate Precautionary Approach E Analyze Toxicity of Structural Analogues D->E F Synthesize Data to Create Assumed Hazard Profile E->F G Develop Safe Handling Protocol (Engineering Controls, PPE) F->G Inform Safety Measures H Define Emergency Procedures (First Aid, Spills) G->H I Execute Experiment Under Strict Safety Controls H->I J Document All Procedures and Observations I->J

Caption: Workflow for handling a chemical with unknown toxicity.

Structural Analogue-Based Hazard Assessment

To construct a scientifically grounded, assumed hazard profile, we will examine the known toxicological data for the two core structural components of the molecule.

The Benzaldehyde Moiety

Benzaldehyde (CAS: 100-52-7) is a well-characterized aromatic aldehyde. Its toxicity profile provides a baseline for the potential hazards associated with the aldehyde functional group in an aromatic system.

Summary of Known Hazards: Benzaldehyde is classified as a combustible liquid and is harmful if swallowed or inhaled.[2] It is known to cause skin irritation and serious eye irritation.[2] Furthermore, it is suspected of damaging fertility or the unborn child, placing it in Reproductive Toxicity Category 2.[2] It may also cause respiratory irritation.[2]

GHS Classification for Benzaldehyde:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation[3]
Eye Irritation2AH319: Causes serious eye irritation[3]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Aquatic Hazard (Chronic)3H412: Harmful to aquatic life with long lasting effects[2]
The 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocycle that is increasingly utilized in medicinal chemistry as a stable linker or pharmacophore.[4] Its toxicological profile is context-dependent.

  • As a Core Structure: Some simple triazoles, like 1H-1,2,4-triazole (a structural isomer), are metabolites of fungicides and have shown developmental toxicity in animal studies.[5][6] This suggests that the triazole ring system itself is not inert and can interact with biological systems.

  • In Drug Development: The 1,2,3-triazole moiety is often considered a bio-isostere for other functional groups and is valued for its chemical stability and ability to form hydrogen bonds.[4] Its presence in a wide array of biologically active compounds, including those with antimicrobial, herbicidal, and anticancer properties, demonstrates that triazole-containing molecules are designed to be bioactive and can therefore possess toxicity.[7][8][9][10]

The key insight is that while the triazole ring can be part of a safe therapeutic, its derivatives are often designed to be biologically active, which inherently implies a potential for toxicity.

Assumed Hazard Profile for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

By synthesizing the data from the benzaldehyde and triazole moieties, we can establish a conservative, assumed hazard profile for the target compound. The presence of the reactive aldehyde group combined with the biologically active potential of the triazole ring necessitates a high degree of caution.

Recommended Assumed GHS Classification:

Hazard Pictogram(s)Signal Word
alt text alt text Warning
Assumed Hazard Statement(s)Precautionary Statement(s) (Selected)
H302: Harmful if swallowed. P264: Wash skin thoroughly after handling.
H315: Causes skin irritation. P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.
H332: Harmful if inhaled. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
H335: May cause respiratory irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
(Assumed) H361: Suspected of damaging fertility or the unborn child. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P261: Avoid breathing dust/fumes/gas/mist/sprays.

Experimental Protocol: Safe Handling Workflow

This section provides a detailed, step-by-step methodology for safely handling 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in a research laboratory.

G A 1. Risk Assessment - Review Assumed Hazards - Plan experiment to minimize quantity and exposure B 2. Engineering Controls - Work exclusively within a certified chemical fume hood A->B C 3. Personal Protective Equipment (PPE) - Nitrile gloves (double-gloving recommended) - Chemical splash goggles and face shield - Flame-retardant lab coat B->C D 4. Weighing Solid Compound - Decontaminate balance before and after use - Use anti-static weigh paper or boat - Tare balance with container - Add compound slowly to avoid creating dust - Close primary container immediately C->D E 5. Solution Preparation - Add solvent to the solid slowly - Ensure vessel is appropriately sized to avoid splashes - Cap or seal solution container immediately D->E F 6. Storage - Store in a clearly labeled, sealed container - Keep in a designated, ventilated cabinet away from incompatible materials E->F G 7. Waste Disposal - Dispose of contaminated PPE and materials as hazardous chemical waste - Neutralize excess reagents only if a validated procedure exists - Collect all liquid and solid waste in labeled hazardous waste containers F->G

Caption: Step-by-step safe handling protocol for a compound of unknown toxicity.

Causality and Justification:

  • Step 1 (Risk Assessment): This is the foundational step. By acknowledging the assumed hazards (irritant, harmful, potential reproductive toxicant), the researcher can justify the subsequent stringent controls. Minimizing quantity is a core principle of chemical safety.

  • Step 2 (Fume Hood): Because the compound is assumed to be harmful if inhaled and may form dust, a fume hood is a non-negotiable primary engineering control to protect the user's respiratory system.

  • Step 3 (PPE): The choice of PPE directly counters the assumed hazards. Gloves protect against skin irritation/absorption, goggles/face shield protect against serious eye irritation from splashes, and a lab coat protects the body.

  • Step 4 (Weighing): This is a high-risk step for dust generation. The detailed procedure is designed to minimize aerosolization of the solid powder.

  • Step 7 (Waste Disposal): Treating all waste as hazardous is the only responsible course of action, preventing the release of a potentially toxic and uncharacterized substance into the environment or downstream waste systems.

Emergency Procedures

Based on the analogue data, the following first-aid measures should be implemented in case of exposure.

  • If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing.[11] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[11]

  • If on Skin: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs or persists, seek medical advice/attention.[11][12]

  • If in Eyes: Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids.[11][12] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[11][12]

  • If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[11] Call a POISON CENTER or doctor immediately if you feel unwell.[11]

For all exposures, ensure that medical personnel are aware of the material involved and take precautions to protect themselves.

Conclusion

While a comprehensive, experimentally-derived Material Safety Data Sheet for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is not currently available, a robust safety framework can be constructed through the principled application of structure-activity relationship analysis. By treating this novel compound with the caution afforded by the known hazards of its benzaldehyde and triazole components, researchers can implement effective engineering controls, select appropriate personal protective equipment, and establish safe handling protocols. The assumed hazard profile—harmful if swallowed or inhaled, a skin and serious eye irritant, and a potential reproductive toxicant—should guide all laboratory activities until empirical data becomes available to refine this assessment. This proactive, science-based approach to safety is paramount to protecting the health of researchers and ensuring the integrity of scientific discovery.

References

  • Hoffman Fine Chemicals. CAS 1378975-95-1 | 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Product Page. [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

  • World Scientific News. Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds. [Link]

  • International journal of health sciences. Synthesis, biological activity and molecular docking study of some new chalcones, pyrazolines and isoxazolines derivatives bearing 1,2,3- triazoline. [Link]

  • U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. [Link]

  • ResearchGate. Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds. [Link]

  • PMC (PubMed Central). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. [Link]

  • Labkem. Safety Data Sheet: Benzaldehyde. [Link]

  • PMC (PubMed Central). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • NextSDS. 2-(1,3-oxazol-5-yl)benzaldehyde — Chemical Substance Information. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1H-1,2,4-Triazole: Human health tier II assessment. [Link]

  • OECD. CASE STUDY ON THE USE OF AN INTEGRATED APPROACH TO TESTING AND ASSESSMENT FOR THE REPEATED-DOSE TOXICITY OF PHENOLIC BENZOTRIAZOLES. [Link]

  • RIVM. Advice on toxicological evaluation of 1,2,4-triazole. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

Sources

Foundational

Literature review on 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde derivatives

An In-Depth Technical Guide to 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Derivatives: Synthesis, Bioactivity, and Future Perspectives Executive Summary The fusion of the 1,2,3-triazole ring with a benzaldehyde scaffold creat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Derivatives: Synthesis, Bioactivity, and Future Perspectives

Executive Summary

The fusion of the 1,2,3-triazole ring with a benzaldehyde scaffold creates the 2-(1H-1,2,3-triazol-5-yl)benzaldehyde core, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical versatility, and diverse biological applications of these derivatives. The 1,2,3-triazole moiety, often installed via highly efficient "click chemistry," acts as a stable and versatile pharmacophore and linker.[1][2] The ortho-positioned aldehyde group serves as a crucial synthetic handle for further molecular elaboration. This unique combination has given rise to derivatives with promising activities, including neuroprotective, anticancer, and antimicrobial properties. This document elucidates the key synthetic pathways, provides detailed experimental protocols, summarizes structure-activity relationship (SAR) data, and explores future directions for this promising class of compounds.

Introduction: A Tale of Two Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The 2-(1H-1,2,3-triazol-5-yl)benzaldehyde framework is a prime example of such a synergistic union.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is a celebrated component in drug discovery.[3] It is not typically found in nature, but its synthetic accessibility, particularly through the advent of click chemistry, has made it a staple.[1][4] The triazole ring is exceptionally stable to metabolic degradation, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which can enhance binding to biological targets and improve solubility.[2][5] It often serves as a bioisostere for amide bonds, a crucial feature in mimicking peptide structures.[2][6]

  • The Benzaldehyde Moiety: The benzaldehyde unit is more than just a simple aromatic aldehyde. Its aldehyde functional group is a versatile precursor for a vast array of chemical transformations, allowing for the synthesis of Schiff bases, chalcones, alcohols, and carboxylic acids. This chemical reactivity enables the exploration of a wide chemical space, which is critical for optimizing biological activity.

The ortho-substitution pattern in the target scaffold creates a unique chemical environment where the electronic and steric properties of the triazole and aldehyde groups can influence each other, leading to novel biological profiles.

Synthetic Methodologies: The Power of "Click" Chemistry

The predominant and most efficient route to 2-(1H-1,2,3-triazol-5-yl)benzaldehyde derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[7][8]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

This methodology involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[7] The reaction is lauded for its high yield, mild reaction conditions, tolerance of a wide range of functional groups, and, crucially, its exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[7][8]

The key starting material for this synthesis is 2-azidobenzaldehyde . This precursor is typically prepared from 2-aminobenzaldehyde via a diazotization reaction followed by treatment with an azide source, such as sodium azide.[9] Once obtained, 2-azidobenzaldehyde can be "clicked" with a diverse library of terminal alkynes to generate the desired derivatives.

G Figure 1. General Synthetic Workflow via CuAAC. A 2-Aminobenzaldehyde B 2-Azidobenzaldehyde (Key Precursor) A->B 1. NaNO₂, HCl 2. NaN₃ D 2-(1-(R)-1H-1,2,3-triazol-4-yl)benzaldehyde (Final Product) B->D C Terminal Alkyne (R-C≡CH) C->D E Cu(I) Catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) E->D CuAAC

Caption: General workflow for the synthesis of target derivatives.

Causality in Experimental Design: A Self-Validating Protocol

The choice of reagents and conditions in the CuAAC reaction is critical for ensuring high yield and purity. The protocol below is designed to be self-validating, where successful product formation confirms the efficacy of the chosen catalytic system.

Expert Insight: The use of a ligand, such as thiourea, can be crucial.[10] Ligands stabilize the Cu(I) oxidation state, preventing disproportionation and oxidative homocoupling of the alkyne, which are common side reactions. The choice of a polar aprotic solvent like DMSO helps to solubilize the various reactants and facilitate the reaction, often at elevated temperatures to increase the reaction rate.[10]

Detailed Experimental Protocol: General Procedure for CuAAC Synthesis[10]
  • Reaction Setup: To a sealable reaction vessel, add 2-azidobenzaldehyde (1.0 eq.), the desired terminal alkyne (1.0-1.2 eq.), a copper(I) source such as copper(I) iodide (CuI, 0.1 eq.), and a ligand like thiourea (0.2 eq.).

  • Solvent and Base: Add a suitable solvent, typically dimethyl sulfoxide (DMSO), and a base, such as triethylamine (Et₃N, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can interfere with the catalyst.

  • Heating and Stirring: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-azidobenzaldehyde) is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-(1H-1,2,3-triazol-5-yl)benzaldehyde derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Applications and Structure-Activity Relationships

The 2-(1H-1,2,3-triazol-5-yl)benzaldehyde scaffold has been explored for a variety of therapeutic applications. The "R" group, introduced from the alkyne, and modifications of the aldehyde function are key determinants of biological activity.

Neuroprotective Activity: Targeting Alzheimer's Disease

A significant area of investigation for these derivatives is in the treatment of neurodegenerative disorders like Alzheimer's disease.[10] One primary target is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can help to alleviate some of the cognitive symptoms of the disease.

Several 2-(1,2,3-triazoyl)-benzaldehydes have been synthesized and evaluated as selective acetylcholinesterase inhibitors.[10] Molecular docking studies suggest that the triazole and benzaldehyde moieties can form key interactions within the active site of the enzyme.[10]

G Figure 2. Simplified Cholinergic Synapse and AChE Inhibition. ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Signal Transmission AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor Triazolylbenzaldehyde Derivative Inhibitor->AChE INHIBITION G Figure 3. Key SAR Insights for Bioactivity. Core 2-(Triazolyl)benzaldehyde Core Scaffold R_Group R-Group on Triazole (from Alkyne) Core->R_Group Aldehyde Aldehyde (-CHO) Modification Core->Aldehyde Activity Biological Activity (e.g., Anticancer, Neuroprotective) R_Group->Activity Modulates Potency & Selectivity Aldehyde->Activity Alters Pharmacokinetics & Target Interaction

Caption: Both the triazole substituent and aldehyde are key modification points.

Antimicrobial and Antifungal Activities

Heterocycles containing the triazole moiety are known for their broad-spectrum antimicrobial and antifungal properties. [3][5][11]This has prompted the evaluation of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde derivatives against various bacterial and fungal strains. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound ClassModificationOrganismActivity (MIC)Reference
Phenyl-triazole-benzaldehydesVariesS. aureus, E. coliModerate to good
Chalcone DerivativesCondensation at -CHOCandida albicansPromising

Future Perspectives and Conclusion

The 2-(1H-1,2,3-triazol-5-yl)benzaldehyde framework represents a highly versatile and promising scaffold in modern drug discovery. The efficiency of its synthesis via click chemistry allows for the rapid generation of large compound libraries for high-throughput screening.

Future research in this area should focus on:

  • Exploring New Biological Targets: While promising results have been seen in neuroprotection and oncology, screening these derivatives against other targets (e.g., kinases, proteases, viral enzymes) could uncover new therapeutic applications.

  • In-Depth Mechanistic Studies: For the most active compounds, detailed mechanism-of-action studies are required to understand how they interact with their biological targets at a molecular level.

  • Pharmacokinetic Optimization: Future design should focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to enhance their potential as viable drug candidates.

  • Bio-conjugation and Materials Science: The "clickable" nature of the triazole synthesis makes this scaffold suitable for applications in chemical biology, such as creating molecular probes or conjugating them to larger biomolecules. [4] In conclusion, the 2-(1H-1,2,3-triazol-5-yl)benzaldehyde core is a privileged structure that stands at the intersection of synthetic efficiency and biological potential. The continued exploration of its chemical space is highly likely to yield novel candidates for treating a range of human diseases.

References

  • Alves, D., da Costa, G. P., & Silva, M. S. (2021). Generality in the synthesis of 2‐(1,2,3‐triazoyl)‐benzaldehydes 5.... ResearchGate. [Link]

  • Geronikaki, A., & Akdemir, A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]

  • Yadav, M., & Singh, I. (2019). Recent Medicinal Attributes of 1,2,3-Triazoles. Juniper Publishers. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Wikipedia. [Link]

  • Ansari, M. F., & Ahmad, S. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • da Silva, F. de C., et al. (2015). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. [Link]

  • Hassan, H. A. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Kumar, R., et al. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. PMC. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Naito, Y., & Akahoshi, F. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES. [Link]

  • Gasparyan, S., et al. (2016). Synthesis and Evaluation of 1,2,3-Triazole Derivatives and their Anticancer Activity. PMC. [Link]

  • Ambre, P. K., et al. (2019). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PMC. [Link]

  • Karle, A. A., et al. (2022). Click chemistry: A novel tool in pharmaceutical research. Allied Academies. [Link]

  • Ambre, P. K., et al. (2019). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

  • Singh, P., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. [Link]

  • Singh, P., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. [Link]

  • Finn, M. G., & Fokin, V. V. (2021). Introduction: Click Chemistry. ACS Publications. [Link]

  • Naser, A. W., & Aowda, S. A. (2022). Synthesis, biological activity and molecular docking study of some new chalcones, pyrazolines and isoxazolines derivatives bearing 1,2,3- triazoline. International journal of health sciences. [Link]

  • Abulkhair, H. S. (2023). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. ResearchGate. [Link]

  • El-Malah, A., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]

  • Kumar, R., & Singh, P. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

  • Parchenko, V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Schiff bases using 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Application Notes & Protocols Topic: Preparation and Application of Schiff Bases using 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Audience: Researchers, scientists, and drug development professionals. Abstract This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Preparation and Application of Schiff Bases using 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff bases derived from 2-(1H-1,2,3-triazol-5-yl)benzaldehyde. The 1,2,3-triazole moiety is a key pharmacophore in modern medicinal chemistry, valued for its stability and ability to engage in hydrogen bonding.[1][2] When conjugated with the versatile azomethine (-C=N-) group of a Schiff base, the resulting hybrid molecules present significant opportunities for developing new therapeutic agents and functional materials.[3][4] This guide details a robust two-part synthetic strategy, starting with the copper-catalyzed synthesis of the aldehyde precursor, followed by a general protocol for its condensation with various primary amines. We provide in-depth protocols, mechanistic insights, characterization guidelines, and a troubleshooting section to empower researchers in this promising area of chemical synthesis.

Introduction: The Scientific Rationale

Schiff bases, or imines, are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone.[5][6] The central imine or azomethine group (-N=CH-) is a critical pharmacophore that imparts a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8]

The 1,2,3-triazole ring is another privileged scaffold in drug discovery.[1][3] Synthesized with high efficiency via "click" chemistry, this five-membered heterocycle is metabolically stable and acts as a rigid linker that can correctly orient pharmacophoric groups for optimal target interaction.[1] Several FDA-approved drugs, such as the antibacterial tazobactam and the anticonvulsant rufinamide, feature the 1,2,3-triazole core.[3]

By combining these two powerful motifs, the resulting 1,2,3-triazole-Schiff base hybrids are of significant interest. These molecules offer a unique three-dimensional architecture and electronic profile, making them attractive candidates for various applications, particularly as potential inhibitors of enzymes like EGFR in cancer therapy and as novel antimicrobial agents.[4][7][9] This guide provides the foundational methods to synthesize and explore these high-value compounds.

Synthetic Strategy Overview

The preparation of the target Schiff bases is a two-stage process. First, the key intermediate, 2-(1H-1,2,3-triazol-5-yl)benzaldehyde, is synthesized. This is followed by the condensation reaction with a selected primary amine to form the final Schiff base.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Schiff Base Formation A 2-Azidobenzaldehyde C Cu(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Terminal Alkyne B->C D 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde C->D F Acid-Catalyzed Condensation D->F Key Intermediate E Primary Amine (R-NH2) E->F G Target Schiff Base F->G G cluster_0 start Mechanism of Acid-Catalyzed Schiff Base Formation Aldehyde Aldehyde (R'-CHO) Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation H+ (cat.) Activated_Aldehyde Activated Electrophile [R'-CH=OH]+ Protonation->Activated_Aldehyde Nucleophilic_Attack Nucleophilic Attack by Amine Activated_Aldehyde->Nucleophilic_Attack Amine Primary Amine (R-NH2) Amine->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Activated_OH Protonated Hydroxyl Group Proton_Transfer->Activated_OH Dehydration Elimination of Water (Rate-Limiting Step) Activated_OH->Dehydration -H2O Imine_Cation Iminium Cation Dehydration->Imine_Cation Deprotonation Deprotonation Imine_Cation->Deprotonation Schiff_Base Schiff Base (Imine) R'-CH=N-R Deprotonation->Schiff_Base Catalyst_Regen Catalyst (H+) Regenerated Deprotonation->Catalyst_Regen

Sources

Application

Applications of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in heterocyclic compound synthesis

Application Note: 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in Advanced Heterocyclic Synthesis Introduction & Scientific Grounding In the realm of modern drug development and heterocyclic chemistry, bi-functional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in Advanced Heterocyclic Synthesis

Introduction & Scientific Grounding

In the realm of modern drug development and heterocyclic chemistry, bi-functional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (CAS: 1378975-95-1) is a privileged scaffold featuring two highly reactive, adjacent moieties: an electrophilic formyl group and a nucleophilic/labile 1,2,3-triazole ring.

This unique ortho-arrangement allows the molecule to act as a versatile precursor for two major classes of advanced heterocycles:

  • [1,2,3]Triazolo[1,5-a]quinolines: Synthesized via base-catalyzed cascade cyclization with active methylene compounds[1][2].

  • Functionalized 1-Methyleneisoquinolines: Synthesized via acid-mediated denitrogenative transannulation, a powerful metal-free pathway for alkaloid synthesis (e.g., Papaverine analogues)[3].

This application note details the mechanistic pathways, causal rationale for reagent selection, and self-validating experimental protocols for deploying this building block in your discovery workflows.

Mechanistic Pathways & Workflow Logic

Pathway A: Cascade Cyclization to Fused Quinolines

The reaction of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde with active methylenes (e.g., malononitrile) undergoes a Knoevenagel condensation followed by an intramolecular aza-Michael addition. The triazole's N1 nitrogen acts as an internal nucleophile, attacking the newly formed electron-deficient alkene to forge the fused tricyclic system[1].

Pathway1 A 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde + Active Methylene B Knoevenagel Condensation (Base Catalyzed) A->B C Ortho-Triazolyl Cinnamonitrile Intermediate B->C D Intramolecular Aza-Michael Addition (N1 Attack) C->D E [1,2,3]Triazolo[1,5-a]quinoline Derivatives D->E

Cascade synthesis pathway for [1,2,3]triazolo[1,5-a]quinolines via Knoevenagel condensation.

Pathway B: Denitrogenative Transannulation

When subjected to strong, non-nucleophilic acids, the triazole ring undergoes protonation and subsequent ring-opening. The extrusion of nitrogen gas ( N2​ ) generates a highly reactive electrophilic diazo/carbenoid intermediate. In the presence of nucleophiles (like nitriles or electron-rich arenes), this intermediate is trapped to form structurally diverse isoquinolines[3].

Pathway2 A Triazolo-Fused Precursor B Protonation (TfOH) Activation of Triazole A->B C Ring Opening & N2 Extrusion (-N2) B->C D Electrophilic Diazo/Carbenoid Intermediate C->D E Nucleophilic Trapping (e.g., Nitriles/Arenes) D->E F Functionalized 1-Methyleneisoquinolines E->F

Acid-mediated denitrogenative transannulation pathway to 1-methyleneisoquinolines.

Experimental Protocols

Protocol 1: Synthesis of [1,2,3]Triazolo[1,5-a]quinoline-3-carbonitrile

Objective: High-yield synthesis of fused triazoloquinolines via base-catalyzed cascade cyclization.

Causal Rationale for Reagents:

  • Catalyst (Piperidine): Acts as a secondary amine organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for the Knoevenagel condensation compared to direct attack on the aldehyde.

  • Solvent (Ethanol): A protic solvent stabilizes the charge-separated transition states during the aza-Michael addition and facilitates the necessary proton transfers. It also allows for product precipitation, driving the equilibrium forward.

Step-by-Step Procedure:

  • Initialization: In a 50 mL round-bottom flask, dissolve 2-(1H-1,2,3-triazol-5-yl)benzaldehyde (1.0 mmol, 173 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.2 mmol, 20 µL) dropwise at room temperature. Observation: The solution will transition from pale yellow to deep orange as the iminium intermediate forms.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a strongly fluorescent lower spot ( Rf​≈0.3 ) confirms complete conversion.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a microcrystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product.

Protocol 2: Acid-Promoted Denitrogenative Transannulation to Isoquinolines

Objective: Metal-free synthesis of imidazo[5,1-a]isoquinolines via N2​ extrusion[3].

Causal Rationale for Reagents:

  • Acid (Triflic Acid - TfOH): A superacid is required to protonate the relatively stable triazole ring. Crucially, TfOH is non-nucleophilic, preventing premature trapping of the intermediate before the desired nitrile solvent can react.

  • Temperature (100 °C): Thermal energy is strictly required to overcome the activation barrier for the cleavage of the N-N bonds and the extrusion of nitrogen gas.

Step-by-Step Procedure:

  • Initialization: To an oven-dried 10 mL Schlenk tube under an argon atmosphere, add the triazolo-fused starting material (0.5 mmol).

  • Solvent/Reactant Addition: Add anhydrous acetonitrile (3.0 mL). Acetonitrile acts as both the solvent and the nucleophilic trapping agent.

  • Acid Activation: Cool the tube to 0 °C and slowly add Trifluoromethanesulfonic acid (TfOH, 1.0 mmol, 88 µL) dropwise.

  • Transannulation: Seal the tube and heat to 100 °C for 12 hours. Self-Validation: Careful observation during the initial heating phase will reveal micro-bubbling, confirming the extrusion of N2​ gas and the generation of the carbenoid intermediate.

  • Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO3​ (5 mL) dropwise. Self-Validation: The cessation of CO2​ effervescence confirms complete neutralization of the superacid.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the functionalized isoquinoline.

Quantitative Data Presentation

Table 1: Optimization of Cascade Cyclization (Protocol 1) Data demonstrates the superiority of secondary amine catalysis in protic media for driving the aza-Michael cascade.

EntrySolventBase Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1DCM Et3​N (20)251245
2DMF K2​CO3​ (20)80662
3 EtOH Piperidine (20) 80 (Reflux) 2 94
4 H2​O NaOH (20)100458

Table 2: Substrate Scope for Denitrogenative Transannulation (Protocol 2) Yields of isoquinoline derivatives based on the nucleophilic trapping agent used[3].

EntryNucleophile (Solvent)Acid CatalystTemp (°C)Product ScaffoldYield (%)
1AcetonitrileTfOH100Imidazo[5,1-a]isoquinoline88
2BenzonitrileTfOH100Imidazo[5,1-a]isoquinoline82
3Veratrole HBF4​⋅OEt2​ 801-Methyleneisoquinoline76
4Anisole HBF4​⋅OEt2​ 801-Methyleneisoquinoline71

References

  • 1,2,3-Triazole-Mediated Synthesis of 1-Methyleneisoquinolines: A Three-Step Synthesis of Papaverine and Analogues | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Source: MDPI URL:[Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in Advanced Multi-Component Condensation Reactions

Introduction: The Strategic Value of the Triazolyl Benzaldehyde Scaffold In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecular complexity and diversity from simple, readily ava...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Triazolyl Benzaldehyde Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecular complexity and diversity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the one-pot synthesis of complex molecules with high atom economy and efficiency. Central to the success of MCRs is the judicious choice of building blocks. 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde stands out as a particularly valuable scaffold. The embedded 1,2,3-triazole moiety is a well-recognized pharmacophore, known for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[1][2] Its incorporation into molecular frameworks through MCRs can lead to the rapid generation of libraries of novel compounds with significant potential for biological activity.

This comprehensive guide provides detailed application notes and protocols for the utilization of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in three key multi-component condensation reactions: the Biginelli, Passerini, and Ugi reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying mechanistic principles and practical insights for successful implementation.

Synthesis of the Core Building Block: 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

The successful application of any building block begins with its reliable synthesis. 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde can be efficiently prepared via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-azidobenzaldehyde and a suitable terminal alkyne.

A representative synthetic protocol is as follows:

Protocol 1: Synthesis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Reagent/SolventMolar Equiv.Amount
2-Azidobenzaldehyde1.0(e.g., 1.0 mmol, 147.1 mg)
Terminal Alkyne (e.g., Phenylacetylene)1.0(e.g., 1.0 mmol, 102.1 mg)
Copper(I) Iodide (CuI)0.1(e.g., 0.1 mmol, 19.0 mg)
Triethylamine (Et₃N)2.0(e.g., 2.0 mmol, 0.28 mL)
Dimethyl Sulfoxide (DMSO)-4.0 mL

Procedure:

  • To a stirred solution of 2-azidobenzaldehyde and the terminal alkyne in DMSO, add triethylamine.

  • Add copper(I) iodide to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

Note: The choice of terminal alkyne will determine the substituent on the triazole ring.

Application in Multi-Component Reactions

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to yield dihydropyrimidinones (DHPMs).[3] These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[4]

Protocol 2: Biginelli Reaction with 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Reagent/SolventMolar Equiv.Amount
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde1.0(e.g., 1.0 mmol)
Ethyl Acetoacetate1.0(e.g., 1.0 mmol)
Urea1.5(e.g., 1.5 mmol)
Catalyst (e.g., Ce(OTf)₃)0.2(e.g., 0.2 mmol)
Acetonitrile (ACN)-5 mL

Procedure:

  • To a solution of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, ethyl acetoacetate, and urea in acetonitrile, add the catalyst (e.g., cerium(III) trifluoromethanesulfonate).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure dihydropyrimidinone product.

Causality and Insights:

  • Catalyst Choice: While various Brønsted and Lewis acids can catalyze the Biginelli reaction, Lewis acids like Ce(OTf)₃ are often preferred for their high efficiency and milder reaction conditions.[5]

  • Reaction Mechanism: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The electron-withdrawing nature of the triazole ring may influence the reactivity of the aldehyde and the stability of the iminium intermediate.

Caption: Workflow for the Biginelli Reaction.

The Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini three-component reaction (P-3CR) involves the condensation of a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide to produce α-acyloxy amides.[6] This reaction is highly convergent and allows for the rapid generation of diverse molecular scaffolds.

Protocol 3: Passerini Reaction with 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Reagent/SolventMolar Equiv.Amount
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde1.0(e.g., 1.0 mmol)
Carboxylic Acid (e.g., Acetic Acid)1.0(e.g., 1.0 mmol)
Isocyanide (e.g., Cyclohexyl Isocyanide)1.0(e.g., 1.0 mmol)
Dichloromethane (DCM)-5 mL

Procedure:

  • To a solution of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde and the carboxylic acid in dichloromethane, add the isocyanide.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-acyloxy amide.

Causality and Insights:

  • Solvent Choice: The Passerini reaction is often favored in aprotic solvents like dichloromethane, as they do not interfere with the proposed concerted reaction mechanism.

  • Reaction Mechanism: The mechanism is believed to involve the formation of a hydrogen-bonded adduct between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide. A subsequent Mumm rearrangement leads to the final product. The electronic properties of the triazole substituent can influence the electrophilicity of the aldehyde's carbonyl carbon.

Passerini_Mechanism Reactants Triazolyl Benzaldehyde + Carboxylic Acid + Isocyanide Intermediate1 α-Adduct Intermediate Reactants->Intermediate1 α-Addition Product α-Acyloxy Amide Intermediate1->Product Mumm Rearrangement

Caption: Simplified Passerini Reaction Mechanism.

The Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[1] This reaction is a cornerstone of combinatorial chemistry for the rapid synthesis of peptide-like structures.

Protocol 4: Ugi Reaction with 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Reagent/SolventMolar Equiv.Amount
2-(1H-1,2,3-Triazol-5-yl)benzaldehyde1.0(e.g., 1.0 mmol)
Amine (e.g., Benzylamine)1.0(e.g., 1.0 mmol)
Carboxylic Acid (e.g., Acetic Acid)1.0(e.g., 1.0 mmol)
Isocyanide (e.g., tert-Butyl Isocyanide)1.0(e.g., 1.0 mmol)
Methanol (MeOH)-5 mL

Procedure:

  • In a flask, dissolve 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde and the amine in methanol and stir for 30 minutes to pre-form the imine.

  • To this mixture, add the carboxylic acid, followed by the isocyanide.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-acylamino amide.

Causality and Insights:

  • Solvent and Concentration: The Ugi reaction is typically favored in polar protic solvents like methanol, and higher concentrations of reactants often lead to better yields.[1]

  • Reaction Mechanism: The reaction proceeds through the initial formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, followed by the attack of the carboxylate anion and a subsequent Mumm rearrangement to give the final product. The electron-withdrawing nature of the triazole ring can affect the rate of imine formation and the electrophilicity of the iminium ion.

Caption: Workflow for the Ugi Reaction.

Comparative Data and Discussion

The reactivity of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in these MCRs is influenced by the electronic properties of the triazole ring. The electron-withdrawing nature of the triazole can enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the initial steps of these reactions. However, it may also affect the stability of cationic intermediates.

ReactionKey Product ScaffoldTypical CatalystTypical SolventGeneral Yield Range
Biginelli DihydropyrimidinoneLewis Acid (e.g., Ce(OTf)₃)Acetonitrile, EthanolModerate to High
Passerini α-Acyloxy AmideNone (often uncatalyzed)Dichloromethane, THFGood to Excellent
Ugi α-Acylamino AmideNone (often uncatalyzed)Methanol, EthanolModerate to High

Note: Yields are highly dependent on the specific substrates and reaction conditions employed.

Conclusion and Future Outlook

2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is a versatile and valuable building block for the construction of diverse and complex molecular architectures through multi-component reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compound libraries based on this privileged scaffold. The strategic incorporation of the triazole moiety via MCRs offers a rapid and efficient pathway to new chemical entities with significant potential in drug discovery and development. Further exploration of the substrate scope and optimization of reaction conditions for each MCR will undoubtedly unlock the full potential of this promising building block.

References

  • Ugi, I. (1959). The Ugi reaction. Angewandte Chemie, 71(11), 386.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
  • de Souza, M. C. B. V., & de Almeida, M. V. (2009). The Biginelli reaction: aza-analogs, recent advances in the synthesis of dihydropyrimidines, and their biological activities. Mini-reviews in medicinal chemistry, 9(14), 1640-1651.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Alves, D., et al. (2020). Generality in the synthesis of 2‐(1,2,3‐triazoyl)‐benzaldehydes. ChemistrySelect, 5(3), 1039-1043.
  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Ramirez-Macias, I., et al. (2019). Ionic Liquid Mediated Ugi/SN2 Cyclization: Synthesis of 1,2,3-Triazole Containing Novel 2,5-Diketopiperazines. Molecules, 24(22), 4153.
  • Valdés-García, J., et al. (2020). Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. Molecules, 25(1), 123.
  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

Sources

Application

The Emerging Role of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the 1,2,3-triazole moiety has established itself as a "privileged" scaffold. Its remarkable stability, capacity for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3-triazole moiety has established itself as a "privileged" scaffold. Its remarkable stability, capacity for hydrogen bonding, and dipole interactions have made it a cornerstone in the design of novel therapeutic agents.[1][2] When coupled with a benzaldehyde functionality, as in 2-(1H-1,2,3-triazol-5-yl)benzaldehyde , a molecule of significant synthetic versatility and potential biological activity emerges. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this promising heterocyclic compound. We will delve into the causality behind experimental choices and provide robust protocols to empower your research endeavors.

The core structure of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde presents two key reactive handles: the triazole ring and the aldehyde group. The triazole can act as a bioisostere for other functional groups and participate in various non-covalent interactions with biological targets. The aldehyde, a versatile precursor, opens a gateway to a multitude of chemical transformations, allowing for the generation of diverse compound libraries for screening.

Synthesis and Characterization: A Protocol Grounded in "Click Chemistry"

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity. For the synthesis of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde, a logical and field-proven approach involves the cycloaddition of 2-ethynylbenzaldehyde with an azide source. A general protocol is provided below.

Protocol 1: Synthesis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde via CuAAC

This protocol is adapted from established procedures for the synthesis of similar 1,2,3-triazole derivatives.[4][5]

Materials:

  • 2-Ethynylbenzaldehyde

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO) or a mixture of tert-butanol and water (1:1)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethynylbenzaldehyde (1.0 eq) in the chosen solvent (e.g., DMSO).

  • Addition of Azide: Add sodium azide (1.2 eq).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a minimal amount of water.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for C₉H₇N₃O is 173.17 g/mol .[6]

Causality Behind Experimental Choices:

  • Solvent: DMSO is often used for its ability to dissolve a wide range of organic compounds and salts. A t-BuOH/H₂O mixture is a greener alternative that also facilitates the reaction.

  • Catalyst System: The in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate is a common and effective method for CuAAC reactions.

  • Stoichiometry: A slight excess of sodium azide is used to ensure complete consumption of the starting alkyne.

Medicinal Chemistry Applications: A Scaffold of Untapped Potential

While specific biological data for 2-(1H-1,2,3-triazol-5-yl)benzaldehyde is not extensively reported in the public domain, its structural motifs suggest a wide range of potential applications in drug discovery. The 1,2,3-triazole core is a well-established pharmacophore found in numerous bioactive compounds with diverse activities.[1][4]

Potential Therapeutic Areas:
  • Antimicrobial Agents: Triazole derivatives have shown significant promise as antibacterial and antifungal agents.[2][7][8] The nitrogen-rich triazole ring can interact with microbial enzymes and disrupt essential cellular processes. The benzaldehyde moiety can be further functionalized to enhance potency and spectrum of activity.

  • Anticancer Agents: Numerous 1,2,3-triazole-containing compounds have been investigated for their anticancer properties.[9] They can act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and angiogenesis. The aldehyde group of the title compound can be used to synthesize Schiff bases or other derivatives that may exhibit enhanced cytotoxic activity.

  • Enzyme Inhibitors: The triazole ring can act as a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. For instance, derivatives of 2-(1,2,3-triazoyl)-benzaldehydes have been studied as potential inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[4]

  • Antiviral Agents: The triazole nucleus is a key component of several antiviral drugs.[2] The ability of the triazole ring to mimic a peptide bond and engage in hydrogen bonding makes it a valuable scaffold for designing inhibitors of viral proteases and other essential viral enzymes.

Workflow for Exploring Biological Activity

The following workflow outlines a general approach for screening 2-(1H-1,2,3-triazol-5-yl)benzaldehyde and its derivatives for potential therapeutic applications.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization A Synthesis of 2-(1H-1,2,3-triazol-5-yl)benzaldehyde B Derivatization via Aldehyde Chemistry (e.g., Schiff bases, reductive amination) A->B C Antimicrobial Assays (MIC determination) B->C D Anticancer Assays (MTT, etc.) B->D E Enzyme Inhibition Assays (e.g., AChE) B->E F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G In silico Modeling (Docking) F->G H ADMET Profiling F->H

Caption: A generalized workflow for the discovery of bioactive compounds starting from 2-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Protocols for Biological Evaluation

This section provides exemplary protocols for the initial biological screening of compounds derived from 2-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial efficacy.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Grow the microbial culture to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microbe with broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

2-(1H-1,2,3-triazol-5-yl)benzaldehyde represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. Its straightforward synthesis via "click chemistry" and the presence of two versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. The protocols and conceptual framework provided in this guide are intended to serve as a robust foundation for researchers to unlock the full potential of this promising scaffold. Future research should focus on the systematic synthesis of derivative libraries and their comprehensive biological evaluation against a wide range of therapeutic targets. Such efforts are poised to uncover new lead compounds and expand the ever-growing importance of triazoles in drug discovery.

References

  • A mild protocol for efficient preparation of functional molecules containing triazole. (2024). RSC Advances. Available at: [Link]

  • Eco-friendly protocol to synthesize 1,2,3-triazoles from the reaction of aldehydes with azides. (n.d.). ResearchGate. Available at: [Link]

  • Generality in the synthesis of 2-(1,2,3-triazoyl)-benzaldehydes 5. (n.d.). ResearchGate. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). ISRES Publishing. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). Molecules. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). Molecules. Available at: [Link]

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. (2019). Organic Process Research & Development. Available at: [Link]

  • 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde. (n.d.). Hoffman Fine Chemicals. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2014). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (2015). Topics in Heterocyclic Chemistry. Available at: [Link]

  • Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds. (2024). World Scientific News. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

  • 2H-Thiazolo[4,5-d][3][4][10]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). Molecules. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (2022). Molecules. Available at: [Link]

  • Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification methods for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle to isolate bifunctional heterocycles. The compound 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde presents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle to isolate bifunctional heterocycles. The compound 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde presents a classic chromatographic paradox: it contains a highly reactive, electrophilic aldehyde group paired with a polar, basic, and hydrogen-bonding 1,2,3-triazole ring.

Standard purification approaches often lead to catastrophic yield losses, severe band tailing, or chemical degradation on the column. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound streak across the entire silica column, resulting in poor recovery? The Causality: The 1,2,3-triazole moiety is a nitrogen-rich heterocycle. The lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors, while the N-H (in the 1H-tautomer) acts as a hydrogen bond donor. These functional groups interact aggressively with the acidic silanol (Si-OH) groups on standard normal-phase silica gel. This continuous adsorption-desorption cycle broadens the elution band, causing severe tailing and irreversible retention. The Solution: You must alter the stationary phase chemistry. Deactivate the silica gel by adding 1–2% triethylamine (Et₃N) to your eluent. The Et₃N competitively binds to the acidic silanols, masking them and allowing the triazole to elute as a sharp, predictable band[1].

Q2: I used a Dichloromethane (DCM) / Methanol (MeOH) gradient to elute the polar triazole, but my NMR shows a new product with a peak around 5.5 ppm. What happened? The Causality: You have inadvertently synthesized a dimethyl acetal on the column. The aldehyde group of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde is highly electrophilic. Standard silica gel acts as a mild Lewis/Brønsted acid. When you expose the aldehyde to a primary alcohol (MeOH) in the presence of acidic silica, the silica catalyzes the nucleophilic attack of the alcohol on the carbonyl carbon, leading to rapid acetalization[2]. The new peak at ~5.5 ppm in your ¹H NMR is the characteristic acetal methine proton. The Solution: Never use primary alcohols as eluents for sensitive aldehydes on normal-phase silica. Switch to a polar, non-nucleophilic solvent system (e.g., Ethyl Acetate/Hexane or Acetone/DCM)[3], or transition entirely to Reverse-Phase (C18) chromatography.

Q3: How do I separate the product from unreacted click chemistry precursors (e.g., azides or alkynes) without degrading the aldehyde? The Causality: Triazoles synthesized via azide-alkyne cycloaddition often co-elute with starting materials on normal-phase silica if the polarity difference is marginal. However, the triazole ring introduces a significant shift in hydrophobicity and dipole moment compared to neutral azides/alkynes. The Solution: Exploit hydrophobic differences rather than hydrogen-bonding. Using a step-gradient on Reverse-Phase C18 silica (Water/Acetonitrile) provides superior resolution. It easily resolves the polar triazole from non-polar alkynes or unreacted azides without subjecting the aldehyde to acidic silanols[4].

Part 2: Data Presentation & Strategy Selection

To optimize your workflow, consult the following empirical data summarizing the performance of various chromatographic systems for this specific molecule.

Table 1: Comparison of Stationary Phases & Eluent Systems
Stationary PhaseRecommended Eluent SystemAcetal RiskTailing RiskOverall RecoveryBest Application
Standard Silica (Bare) DCM / MeOHCritical High< 40%Not Recommended
Standard Silica (Bare) EtOAc / HexaneLowHigh50 - 60%Crude separations
Deactivated Silica EtOAc / Hexane + 1% Et₃NLowLow85 - 90%Scale-up / Routine purification
Neutral Alumina EtOAc / HexaneLowModerate70 - 80%Acid-sensitive batches
Reverse-Phase (C18) Water / AcetonitrileNoneNone> 95% Final polishing / High purity

Part 3: Decision Workflow

PurificationWorkflow Start Crude 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde TLC Perform TLC on Standard Silica Start->TLC CheckTailing Severe Tailing or Streaking? TLC->CheckTailing Deactivate Deactivate Silica (1% Et3N) Use EtOAc/Hexane CheckTailing->Deactivate Yes (Triazole-Silanol binding) AcetalRisk Is a polar alcohol eluent (e.g., MeOH) required? CheckTailing->AcetalRisk No ReversePhase Use Reverse-Phase (C18) MeCN/Water Gradient Deactivate->ReversePhase Poor Resolution AcetalRisk->ReversePhase Yes (Risk of Acetalization) Standard Standard Silica Gel EtOAc/Hexane Gradient AcetalRisk->Standard No

Caption: Workflow for selecting the optimal chromatography strategy for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

Part 4: Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Normal-Phase Chromatography

Use this for routine, gram-scale purifications where C18 is cost-prohibitive.

  • Solvent Preparation: Prepare a solvent system of 50% Ethyl Acetate / 50% Hexane. Add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Column Packing & Deactivation: Slurry-pack the silica gel using the prepared solvent. Flush the column with at least 2 Column Volumes (CV) of the eluent.

    • Self-Validation Step: Collect 1 mL of the column effluent and spot it on universal pH paper. The protocol is validated to proceed only if the effluent reads pH > 8, confirming the acidic silanols are fully masked.

  • Sample Loading: Dissolve the crude 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde in the minimum amount of DCM (do not use MeOH). Carefully load it onto the column head.

  • Elution: Run the column isocratically. The Et₃N ensures the triazole elutes as a tight band, while the lack of primary alcohols protects the aldehyde from acetalization[2].

  • Post-Purification: Evaporate the fractions under reduced pressure. To remove residual Et₃N, re-dissolve the product in DCM, wash once with a mild pH 6 phosphate buffer, dry over Na₂SO₄, and concentrate.

Protocol B: Reverse-Phase (C18) Flash Chromatography

The gold standard for pharmaceutical-grade purity, completely eliminating acetal and tailing risks.

  • System Equilibration: Equip an automated flash chromatography system with a C18 cartridge. Equilibrate with 95% HPLC-grade Water / 5% Acetonitrile (MeCN) for 3 CVs. Do not add TFA or Formic Acid, as acidic modifiers can hydrate the aldehyde.

  • Dry Loading (Critical): Dissolve the crude mixture in a volatile solvent (e.g., Acetone). Add a small amount of Celite or C18 functionalized silica. Evaporate to complete dryness to create a free-flowing powder. Load this into a solid-load cartridge.

    • Causality: Liquid loading a highly polar compound in a strong solvent (like DMSO) onto a C18 column will cause immediate breakthrough. Dry loading ensures the compound partitions correctly at the column head.

  • Gradient Elution: Run a gradient from 5% MeCN to 60% MeCN over 15 CVs.

    • Self-Validation Step: Monitor the UV trace simultaneously at 254 nm (benzaldehyde π-π* transitions) and 210 nm (triazole n-π* transitions). A pure elution band is validated when the peak ratio (Abs₂₅₄ / Abs₂₁₀) remains perfectly constant across the entire width of the peak. A shifting ratio indicates a co-eluting impurity, prompting an immediate hold on the gradient.

  • Recovery: Lyophilize the pure fractions to obtain the aldehyde as a pristine solid.

Part 5: References

  • A Fluorogenic Aldehyde Bearing a 1,2,3-Triazole Moiety for Monitoring the Progress of Aldol Reactions. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Synthesis of 1,2,3-Triazole and Tetrazole Appended Glycoconjugates Based on 3,6-Anhydroglucofuranose via Click Reaction. ACS Omega. URL:[Link]

  • (Hetero)arylazo-1,2,3-triazoles: “Clicked” Photoswitches for Versatile Functionalization and Electronic Decoupling. Journal of the American Chemical Society. URL:[Link]

Sources

Optimization

Handling moisture sensitivity and storage stability of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Technical Support Center: 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde Welcome to the technical support center for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (CAS No. 1378975-95-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde

Welcome to the technical support center for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (CAS No. 1378975-95-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this versatile heterocyclic building block. Due to the compound's bifunctional nature, containing both a reactive aldehyde and a polar triazole ring, careful attention to its moisture sensitivity and storage stability is critical for achieving reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I opened a new bottle of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, and while it was initially a white to pale yellow powder, it has started to turn yellow or brown after a few uses. What is happening?

A1: This discoloration is a common indicator of degradation, primarily through the oxidation of the benzaldehyde functional group.[1]

  • Probable Cause: The aldehyde group (-CHO) is susceptible to air oxidation, especially in the presence of light and moisture, which converts it to the corresponding carboxylic acid (2-(1H-1,2,3-triazol-5-yl)benzoic acid).[1][2] Aromatic aldehydes are known to have fair to poor shelf life upon prolonged exposure to air.[1] Even brief or repeated exposure to the atmosphere during weighing can introduce enough oxygen and moisture to initiate this process.

  • Immediate Action:

    • Assess Purity: Before your next experiment, verify the purity of the material using an appropriate analytical method, such as ¹H NMR (look for the disappearance of the aldehyde proton peak ~10 ppm and the appearance of a broad carboxylic acid peak) or LC-MS.

    • Cease Use if Necessary: If significant degradation is confirmed, it is best to use a fresh, uncompromised lot of the material to ensure the integrity of your results.

  • Preventative Strategy: The most effective solution is to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] When you receive the material, consider portioning it into smaller, single-use vials inside a glovebox to minimize repeated exposure of the entire batch.[3]

Q2: My reaction yields are inconsistent, or the reaction has failed entirely. I suspect an issue with the starting material. How can I confirm this?

A2: Inconsistent results are frequently traced back to starting material purity, particularly water content or degradation.

  • Probable Cause 1: Hygroscopicity & Water Contamination: The 1,2,3-triazole ring is polar and capable of hydrogen bonding, which can make the compound hygroscopic (readily absorbs moisture from the air).[4][5] This absorbed water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents, organolithiums, or certain coupling catalysts) and leads to inaccurate weighing, causing stoichiometric imbalances.

  • Probable Cause 2: Chemical Degradation: As discussed in Q1, the compound may have partially oxidized. The resulting carboxylic acid impurity can poison catalysts or alter the pH of the reaction mixture, leading to failed or incomplete reactions.

  • Troubleshooting & Solution:

    • Dry the Material: Before use, dry the required amount of the compound under high vacuum for several hours to remove adsorbed water.[6] For best results, use a vacuum oven at a mild temperature (e.g., 40-50°C), if the compound's thermal stability permits.

    • Implement Inert Atmosphere Techniques: Weighing and dispensing the reagent should be performed in a glovebox or using a Schlenk line to prevent moisture and oxygen exposure.[3][7][8]

    • Re-validate Purity: If drying and inert handling do not solve the issue, re-confirm the purity of your batch with analytical techniques. Small impurities can sometimes have a significant impact on complex chemical transformations.

Q3: The solid material has become clumpy and is difficult to weigh accurately. What causes this?

A3: Clumping or caking is a classic physical sign of moisture absorption by a hygroscopic solid.[4][9]

  • Probable Cause: The material has been exposed to ambient humidity. When a hygroscopic powder absorbs water, it can form hydrates or simply become damp, causing particles to stick together.[4] This not only makes handling difficult but also confirms that the material is no longer anhydrous.

  • Solution:

    • Proper Storage: Always store the container tightly sealed with paraffin film around the cap for extra protection.[10] Place the sealed container inside a desiccator containing an active desiccant (e.g., Drierite® or silica gel).[11]

    • Handling Environment: Minimize the time the container is open to the atmosphere. If possible, handle it in a low-humidity environment or a glovebox.

    • Breaking Up Clumps: If clumping is minor, the material can be broken up with a spatula and dried under vacuum as described in A2. However, severe caking is a strong indicator of significant water uptake, and the material's purity should be questioned.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and resolving common issues.

G start Problem Observed (e.g., Low Yield, Discoloration) check_physical Visual Inspection: Is the solid discolored or clumpy? start->check_physical analytical_check Analytical Check: Run ¹H NMR / LC-MS start->analytical_check No (Problem is chemical) check_physical->analytical_check Yes cause_moisture Probable Cause: Hygroscopicity / Moisture Absorption check_physical->cause_moisture Yes (Clumpy) cause_oxidation Probable Cause: Oxidation of Aldehyde analytical_check->cause_oxidation Oxidized impurities found analytical_check->cause_moisture No impurities, but inconsistent results solution_new Action: Purify or Use New Batch cause_oxidation->solution_new solution_dry Solution: Dry Material Under High Vacuum Before Use cause_moisture->solution_dry solution_inert Solution: Implement Inert Atmosphere (Glovebox/Schlenk Line) solution_storage Solution: Store in Desiccator, Tightly Sealed, Cold, Dark solution_inert->solution_storage solution_dry->solution_inert solution_new->solution_inert

Caption: Troubleshooting workflow for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q4: What are the definitive recommended storage conditions for 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde to ensure long-term stability?

A4: To maximize shelf-life and preserve purity, stringent storage conditions are necessary. We have summarized them in the table below.

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Scientific Rationale
Atmosphere Tightly sealed container, stored in a desiccator.Under a dry, inert atmosphere (Nitrogen or Argon).Prevents oxidation of the aldehyde group and absorption of atmospheric moisture.[2][7]
Temperature 2-8°C (Refrigerated).2-8°C (Refrigerated).Reduces the rate of potential degradation reactions.[12][13][14]
Light Protect from light (use amber vial or store in a dark place).Protect from light (amber vial required).UV light can accelerate the degradation of aromatic aldehydes.[12][15][16]
Container Tightly sealed glass vial with a secure cap.Inert gas-flushed and sealed glass vial (e.g., Sure/Seal™ bottle or similar).[17]Prevents leakage and ingress of air and moisture.[13][18]

Q5: Is it absolutely necessary to use a glovebox or Schlenk line to handle this compound?

A5: It is highly recommended . While it may be possible to handle the compound quickly in open air for non-critical applications, you risk compromising its purity. For any application where stoichiometry, kinetics, or trace impurities matter (e.g., catalysis, GMP synthesis, quantitative assays), using air-free techniques is essential for reproducibility.[3][7] A glovebox provides the most secure environment for maintaining an inert atmosphere during manipulations like weighing and aliquoting.[3]

Q6: What solvents are recommended for preparing stock solutions, and how should they be stored?

A6: The choice of solvent depends on your specific application. However, regardless of the solvent, it must be anhydrous .

  • Recommended Solvents: Anhydrous DMSO, DMF, or acetonitrile are common choices for creating stock solutions of polar heterocyclic compounds.

  • Preparation Protocol:

    • Ensure your glassware is oven- or flame-dried to remove adsorbed water.[17]

    • Conduct the dissolution inside a glovebox or under a positive pressure of inert gas.

    • Use a syringe to transfer the anhydrous solvent from a sealed bottle (e.g., Sure/Seal™) to your vial containing the pre-weighed solid.[17]

  • Storage of Solutions: Store stock solutions under the same conditions as the solid: refrigerated (2-8°C), protected from light, and under an inert atmosphere. Use a vial with a PTFE-lined septum cap for easy access via syringe while maintaining an inert headspace.

Experimental Protocols

Protocol 1: Procedure for Weighing and Dispensing Under Inert Atmosphere (Glovebox)

This protocol ensures the compound is not exposed to air or moisture during handling.

  • Preparation: Place the sealed container of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde, along with all necessary spatulas, weighing paper/boats, and empty vials for aliquoting, into the antechamber of a glovebox.

  • Purging: Evacuate and refill the antechamber with inert gas (typically argon or nitrogen) for at least three cycles to remove atmospheric contaminants.[7]

  • Equilibration: Transfer the items into the main glovebox chamber and allow the compound's container to equilibrate to the glovebox temperature for 15-20 minutes before opening to prevent condensation.

  • Dispensing: Open the main container inside the glovebox. Using a clean, dry spatula, weigh the desired amount of the powder into a tared vial.

  • Sealing: Tightly seal the new vial containing the aliquot and the main stock container before removing them from the glovebox (via the antechamber, following the purging procedure).

  • Documentation: Clearly label the aliquot with the compound name, lot number, date, and mass. Store immediately under the recommended conditions.

References

  • Wikipedia. Air-free technique. [Link]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Reddit. (2016, May 28). Storage of Hygroscopic materials. [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]

  • Atmospheric Chemistry and Physics. (2021, June 30). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. [Link]

  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

  • Taylor & Francis Online. (2014, April 28). Comparative Efficacy of Different Triazole Compounds as NaCl Stress Protectants. [Link]

  • ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Wikipedia. Triazole. [Link]

  • National Institutes of Health. (2025, December 16). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. [Link]

  • ResearchGate. (2020). Generality in the synthesis of 2‐(1,2,3‐triazoyl)‐benzaldehydes 5. [Link]

  • Royal Society of Chemistry. (2021, June 11). Stabilization of the Pd–NHC framework with 1,2,4-triazol-5-ylidene ligands toward decomposition in alkaline media. [Link]

  • National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • National Institutes of Health. (2024, March 28). Influence of para-substituted benzaldehyde derivatives... [Link]

  • National Institutes of Health. (2021, April 22). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. [Link]

  • National Institutes of Health. (2026, March 3). Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. [Link]

  • Diyala Journal of Pure Science. (2018). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. [Link]

  • ResearchGate. Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde with 4-substituted triazole benzaldehydes

An in-depth comparative analysis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde and 4-substituted triazole benzaldehydes reveals a fascinating divergence in structural dynamics, synthetic methodologies, and application landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde and 4-substituted triazole benzaldehydes reveals a fascinating divergence in structural dynamics, synthetic methodologies, and application landscapes. As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, exploring the mechanistic causality that dictates their distinct roles in modern organic synthesis, materials science, and medicinal chemistry.

Structural Dynamics & Isomerism

The fundamental difference between these two classes of molecules lies in their regiochemistry and the substitution status of the triazole nitrogen.

  • 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (Target A) : This molecule features an ortho-linkage (the triazole is at the 2-position of the benzaldehyde). Crucially, the triazole ring is N-unsubstituted (1H). Because of rapid annular tautomerism in solution, the proton rapidly exchanges between the nitrogen atoms, making the 4-yl and 5-yl positions chemically equivalent. The ortho-positioning creates a sterically crowded environment, twisting the rings out of planarity and disrupting extended π -conjugation.

  • 4-Substituted Triazole Benzaldehydes (Target B) : These are typically N-substituted (e.g., 1-aryl or 1-alkyl) and strictly 1,4-disubstituted, often featuring the benzaldehyde moiety at the para (4-) position. The 1,4-disubstitution pattern locks the regiochemistry and allows for a more coplanar arrangement, facilitating extended π -conjugation across the molecule[1].

Reactivity Profiles & Application Landscapes

The structural differences directly dictate the application of these building blocks:

The Proximity Effect (Target A): The ortho-positioning of the electrophilic aldehyde adjacent to the triazole makes 2-(1H-1,2,3-triazol-5-yl)benzaldehyde a highly privileged scaffold for Intramolecular Azide-Alkyne Cycloadditions (IAAC) and Multicomponent Reactions (MCRs). The entropic advantage of having reactive groups in close proximity allows for the rapid assembly of complex, fused triazolo-heterocycles and macrocycles without the need for heavy metal catalysis[2].

Extended Conjugation (Target B): 4-substituted triazole benzaldehydes lack this proximity effect but excel in intermolecular reactions. Their extended conjugation makes them ideal precursors for Schiff base formation in the development of Photoinduced Electron Transfer (PET) fluorescent probes. For example, grafting these triazolyl benzaldehydes onto rhodamine 6G scaffolds yields highly sensitive sensors capable of detecting Hg²⁺ in live cells with detection limits as low as 1.34 × 10⁻⁸ M[3]. Furthermore, they are potent pharmacophores; specific 1,4-disubstituted triazole benzaldehydes have demonstrated exceptional antibacterial activity, outperforming standard antibiotics against multidrug-resistant strains.

Reactivity Ortho 2-(1H-1,2,3-Triazol-5-yl)benzaldehyde (Ortho-Aldehyde) Intra Intramolecular Cyclization (Fused Heterocycles) Ortho->Intra Proximity Effect (MCR-IAAC) Para 4-Substituted Triazole Benzaldehyde (Para-Aldehyde) Inter Intermolecular Condensation (Schiff Bases / PET Sensors) Para->Inter Steric Accessibility

Fig 1. Reactivity divergence based on structural isomerism and steric accessibility.

Mechanistic Pathways for Regiocontrol

The synthesis of these distinct triazoles relies on divergent catalytic pathways. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields the 1,4-disubstituted isomer, accessing 1,5-disubstituted variants requires Ruthenium catalysis (RuAAC), which proceeds via a unique Ru-acetylide intermediate[4]. To synthesize the 1H-unsubstituted triazole, a modified Cu(I) protocol utilizing sodium azide under mildly acidic conditions is employed to safely generate hydrazoic acid in situ[5].

Pathway SM Terminal Alkyne + Azide Source Cu Cu(I) Catalysis (CuAAC) SM->Cu Organic Azide Ru Ru(II) Catalysis (RuAAC) SM->Ru Organic Azide NaN3 NaN3 / Mild Acid (Cu-Catalyzed) SM->NaN3 Inorganic Azide P14 1,4-Disubstituted Triazole Cu->P14 Regiospecific P15 1,5-Disubstituted Triazole Ru->P15 Regiospecific P1H 1H-1,2,3-Triazole (Tautomeric) NaN3->P1H N-Unsubstituted

Fig 2. Divergent catalytic pathways for regioselective 1,2,3-triazole synthesis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in visual and chemical checks to confirm mechanistic causality.

Protocol A: Synthesis of 1,4-Disubstituted Triazole Benzaldehydes (CuAAC)

Causality Focus: Maintaining the active Cu(I) oxidation state.

  • Preparation : Dissolve 4-ethynylbenzaldehyde (1.0 mmol) and the target organic azide (1.0 mmol) in a 1:1 mixture of DMF/H₂O (10 mL). Causality: DMF solubilizes the organic substrates, while H₂O solubilizes the inorganic catalysts.

  • Catalyst Activation : Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (20 mol%).

    • Self-Validation Check: The solution must immediately transition from blue (Cu²⁺) to pale yellow/colorless. This visual cue validates the successful reduction of Cu²⁺ to the catalytically active Cu⁺ species. The excess ascorbate acts as a sacrificial reductant to prevent oxidative Glaser homocoupling of the alkyne.

  • Reaction & Monitoring : Stir at room temperature for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (EtOAc:Hexane 1:2). The disappearance of the UV-active alkyne spot and the appearance of a highly polar, UV-active product spot confirms complete conversion.

  • Isolation : Extract with ethyl acetate, wash with brine to remove DMF, and dry over Na₂SO₄.

Protocol B: Synthesis of 1H-1,2,3-Triazole Benzaldehydes (Safe HN₃ Generation)

Causality Focus: Controlled generation of hydrazoic acid[5].

  • Preparation : Dissolve 2-ethynylbenzaldehyde (1.0 mmol) and NaN₃ (1.2 mmol) in DMSO (10 mL).

  • Ligand & Catalyst Addition : Add a polydentate N-donor ligand (e.g., PMDETA, 10 mol%) and CuI (5 mol%). Causality: The ligand stabilizes the Cu(I) center and accelerates the cycloaddition, outcompeting side reactions.

  • Acidic Activation : Slowly add acetic acid (1.2 mmol) dropwise.

    • Self-Validation Check: Monitor the pH to ensure it remains mildly acidic (pH ~5-6). This validates that hydrazoic acid (HN₃) is being generated in situ at safe, low steady-state concentrations (<6%), preventing dangerous gas buildup while driving the cycloaddition.

  • Isolation : Quench with saturated NaHCO₃ to neutralize residual acid, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data & Performance Metrics

Table 1: Structural and Electronic Comparison

Feature2-(1H-1,2,3-Triazol-5-yl)benzaldehyde4-Substituted Triazole Benzaldehydes
Triazole Substitution 1H-unsubstituted (N-H)N-substituted (e.g., N-aryl/alkyl)
Regiochemistry Tautomeric (4-yl 5-yl)Locked (strictly 1,4-disubstituted)
Aldehyde Position Ortho (2-position)Para / Meta (4- or 3-position)
Primary Electronic State Sterically twisted out of planarityExtended coplanar π -conjugation
Key Applications Fused heterocycles (MCR-IAAC)PET sensors, Donor-Acceptor conjugates

Table 2: Experimental Performance Metrics

Metric1H-Triazole Synthesis (Target A)CuAAC Synthesis (Target B)
Catalyst System Cu(I) + N-donor ligandsCuSO₄ / Sodium Ascorbate
Azide Source NaN₃ (in situ HN₃)Organic Azides (R-N₃)
Typical Yields 70 - 85%85 - 98%
Reaction Temperature Room Temp to 60°CRoom Temp to 100°C
Regioselectivity N/A (Tautomeric product)>99% 1,4-isomer

References

  • Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. 2

  • Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+. ACS Omega. 3

  • Triazole Bridges as Versatile Linkers in Electron Donor–Acceptor Conjugates. Journal of the American Chemical Society.1

  • Selective Formation of 1,4-Disubstituted Triazoles from Ruthenium-Catalyzed Cycloaddition of Terminal Alkynes and Organic Azides. Organometallics. 4

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal (Citing Jankovič et al., J. Org. Chem., 2022). 5

  • Synthesis and Biological Evaluation of Novel 1,4-Disubstituted 1,2,3-Triazoles and Bis 1,2,3-Triazoles as Anti-Bacterial Agents. Hilaris Publisher.

Sources

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